molecular formula C6H10ClF2NO2 B13042999 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B13042999
M. Wt: 201.60 g/mol
InChI Key: JFFDCWNYPDFGOI-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride is a fluorinated cyclopentane derivative combining an amino group, a carboxylic acid moiety, and two fluorine atoms at the 3,3-positions of the cyclopentane ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis typically involves multi-step reactions, including fluorination, deprotection, and purification via chromatography or ion exchange . The compound’s structural rigidity, conferred by the cyclopentane backbone and fluorine atoms, influences its interactions with biological targets, such as enzymes or transporters, and modulates pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

1-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-1-5(9,3-6)4(10)11;/h1-3,9H2,(H,10,11);1H

InChI Key

JFFDCWNYPDFGOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1(C(=O)O)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 3-position.

    Amination: The halogenated cyclopentane derivative is then subjected to amination reactions to introduce the amino group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
This compound is significant in the synthesis of novel pharmaceuticals, particularly for neurological disorders. The difluorocyclopentane structure enhances the pharmacological properties of potential drugs, making it a valuable intermediate in drug development.

Case Study: Neurological Drug Development
Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs targeting conditions like Alzheimer's disease. For example, studies have shown that modifications to the cyclopentane ring can improve blood-brain barrier permeability, which is crucial for treating central nervous system disorders .

Biochemical Research

Amino Acid Metabolism Studies
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride is utilized in the study of amino acid metabolism and protein synthesis. It helps researchers understand metabolic pathways and the role of amino acids in cellular processes.

Data Table: Biochemical Applications

Application AreaDescription
Amino Acid MetabolismInvestigating metabolic pathways involving amino acids
Protein SynthesisAnalyzing the incorporation of this compound into proteins

Analytical Chemistry

Standard in Chromatography
This compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its unique chemical properties allow for precise quantification and identification in various samples.

Case Study: Chromatographic Analysis
In a study evaluating food quality, 1-amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride was used to calibrate chromatographic systems, resulting in improved detection limits for trace contaminants .

Material Science

Applications in Polymer Development
The compound finds applications in creating polymers and other materials, enhancing properties like elasticity and strength. Its incorporation into polymer matrices can lead to materials with superior mechanical properties.

Data Table: Material Properties Enhanced by the Compound

Property EnhancedDescription
ElasticityImproved flexibility and resilience
StrengthIncreased tensile strength

Food Industry

Food Additive Potential
As a food additive, this compound can enhance flavor profiles or act as a preservative. Its unique structure may contribute to improved food quality and shelf life.

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Fluorinated Cyclopentane Analogues

Example: 1-Aminocyclopentanecarboxylic acid hydrochloride ()

  • Structural Difference : Lacks fluorine substituents.
  • Impact :
    • Lipophilicity : Fluorination increases lipophilicity (logP) by ~0.6–0.8 units, enhancing membrane permeability .
    • Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5–1.0), influencing zwitterionic behavior and solubility .
    • Biological Activity : Fluorinated derivatives often exhibit improved target binding due to reduced conformational flexibility and enhanced van der Waals interactions .

Fluorinated Cyclopentane Isomers

Example: (1S,3R,4S)-1-Amino-3,4-difluorocyclopentane-1-carboxylic acid (anti-cis-3,4-DFACPC, )

  • Structural Difference : Fluorines at 3,4-positions vs. 3,3-positions.
  • Impact: Stereochemistry: The 3,3-difluoro configuration imposes greater ring planarity, while 3,4-difluoro isomers adopt a puckered conformation, affecting transporter affinity (e.g., system L for amino acid uptake) . Biodistribution: 3,4-DFACPC shows high tumor-to-brain ratios in PET imaging, whereas 3,3-difluoro analogues may exhibit distinct tissue selectivity due to altered transport kinetics .

Cyclobutane Analogues

Example: 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride ()

  • Structural Difference : Smaller cyclobutane ring vs. cyclopentane.
  • Conformational Flexibility: Cyclopentane derivatives offer more conformational freedom, enabling better adaptation to enzyme active sites . Molecular Weight: Cyclobutane analogues (e.g., C5H8ClF2NO2, MW 187.57) are lighter than cyclopentane derivatives (e.g., C6H10ClF2NO2, MW ~210), affecting solubility and diffusion rates .

Functional Group Variants

Example : 3,3-Difluorocyclopentan-1-amine hydrochloride ()

  • Structural Difference : Lacks the carboxylic acid group.
  • Impact: Polarity: The absence of a carboxylic acid reduces zwitterionic character, increasing logP by ~1.5–2.0 units and enhancing blood-brain barrier penetration . Biological Role: Carboxylic acid-containing derivatives (e.g., the target compound) are more likely to mimic natural amino acids, enabling interactions with transporters or enzymes .

Pharmacological Derivatives

Example : Compound 64 (SARS-CoV-2 Mpro inhibitor, )

  • Structural Context : The target compound was incorporated at the P2 site of a protease inhibitor.
  • Impact: Antiviral Activity: Compound 64 showed reduced activity (IC50 >10 μM) compared to non-fluorinated analogues, suggesting fluorination may sterically hinder protease binding . Biostability: Fluorination improves metabolic stability, as evidenced by in vivo studies of similar fluorinated scaffolds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Fluorine Position Key Application
Target Compound C6H10ClF2NO2 ~210 3,3 Enzyme inhibition
1-Aminocyclopentanecarboxylic acid HCl C6H11ClNO2 179.62 None Synthetic intermediate
anti-cis-3,4-DFACPC C6H9F2NO2 177.14 3,4 PET imaging
1-Amino-3,3-difluorocyclobutane HCl C5H8ClF2NO2 187.57 3,3 Small-molecule scaffold

Biological Activity

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS Number: 2225879-26-3) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C6_6H10_{10}ClF2_2NO2_2
  • Molecular Weight : 201.6 g/mol
  • Purity : ≥ 97% .

The biological activity of 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological pathways. It acts as an amino acid analog, which can influence protein synthesis and enzyme activity. The difluorinated cyclopentane structure may enhance its binding affinity to specific receptors or enzymes compared to non-fluorinated counterparts.

Biological Activities

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This suggests that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride may have potential in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some studies have shown that fluorinated amino acids can possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
  • Cytokinin-like Activity : In plant biology, derivatives of cyclopentane carboxylic acids have been observed to exhibit cytokinin-like effects, promoting growth and development by enhancing chlorophyll synthesis and photosynthetic efficiency . This suggests potential applications in agriculture for improving crop yields.

Neuroprotective Study

A study conducted on the neuroprotective effects of fluorinated amino acids demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The mechanism was linked to the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Efficacy

In a comparative study of various fluorinated compounds against common bacterial strains, 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride showed moderate inhibitory effects against Gram-positive bacteria, suggesting further investigation into its potential as an antimicrobial agent .

Agricultural Application

Research on cytokinin-like activity revealed that applying derivatives of cyclopentane carboxylic acids at specific concentrations led to increased chlorophyll content in barley seedlings. This indicates that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride could be beneficial in agricultural practices aimed at enhancing plant growth .

Data Summary Table

Property/ActivityFindings
Molecular FormulaC6_6H10_{10}ClF2_2NO2_2
Molecular Weight201.6 g/mol
Purity≥ 97%
Neuroprotective EffectsModulates neurotransmitter systems; reduces apoptosis
Antimicrobial ActivityModerate efficacy against Gram-positive bacteria
Cytokinin-like ActivityEnhances chlorophyll synthesis in plants

Q & A

Basic Research Question

  • ¹H/¹³C/¹⁹F NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclopentane ring.
  • X-ray Crystallography : Resolve absolute configuration and fluorine positioning; collaborate with synchrotron facilities for high-resolution data .
  • IR Spectroscopy : Confirm carboxylate (1700–1750 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

What strategies are recommended for designing experiments to study the compound’s reactivity under varying catalytic conditions?

Advanced Research Question

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (pH, temperature, catalyst loading).
  • In-Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediates in real-time during fluorination or carboxylation steps.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation or cross-coupling side reactions .

Table 2 : Example Catalytic Screening Results

CatalystYield (%)By-Products Identified (LC-MS)Optimal pH
Pd/C78None3.5
RuCl₃65Defluorinated analog (m/z 182)4.0

How should researchers approach the analysis of unexpected by-products during synthesis?

Advanced Research Question

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) to trace reaction pathways via MS/MS fragmentation.
  • By-Product Isolation : Employ preparative HPLC or column chromatography, followed by structural elucidation (NMR/X-ray).
  • Theoretical Modeling : Compare experimental by-products with DFT-predicted transition states to identify off-pathway reactions .

What theoretical frameworks guide the study of this compound’s biological interactions?

Advanced Research Question

  • Molecular Docking : Align the compound with enzyme active sites (e.g., cyclopropane-specific synthases) using AutoDock Vina.
  • Pharmacophore Modeling : Map electrostatic and steric features to predict binding affinities.
  • Kinetic Analysis : Apply Michaelis-Menten models to assess enzyme inhibition constants (Ki) in vitro .

How can researchers ensure reproducibility in scaled-up synthesis without compromising purity?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for continuous monitoring.
  • Purification Protocols : Use recrystallization (ethanol/water) or preparative SFC (supercritical fluid chromatography) for >99% purity.
  • Batch Consistency : Validate via DSC (melting point: 210–215°C) and elemental analysis (C, H, N, F, Cl ±0.3%) .

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